molecular formula C12H9N5O3 B606679 Ciadox CAS No. 65884-46-0

Ciadox

Cat. No.: B606679
CAS No.: 65884-46-0
M. Wt: 271.23 g/mol
InChI Key: MBCZYLSVSCJJJQ-UHFFFAOYSA-N
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Description

Ciadox (INN: this compound; CAS No. 66834-24-0), chemically designated as 2-quinoxalinylmethylene hydrazinecarboxylic acid cyanide-1,4-dioxide, is a synthetic antimicrobial agent primarily used in veterinary medicine for growth promotion and disease prevention in livestock . It is a yellow crystalline solid with a decomposition point of 255–260°C and is synthesized from 2-quinoxalinecarboxaldehyde dioxide . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Salmonella spp. Its mechanism involves disrupting bacterial DNA synthesis via reactive oxygen species generation .

Properties

CAS No.

65884-46-0

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18)

InChI Key

MBCZYLSVSCJJJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ciadox, Cyadox

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

CIADOX can be synthesized through a multi-step process involving the condensation of 2-cyanoacetohydrazide with 2-quinoxalinecarboxaldehyde . The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CIADOX undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction of this compound can yield hydrazine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Substitution: Substituted quinoxalines with diverse chemical properties.

Scientific Research Applications

CIADOX has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CIADOX involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities . The molecular pathways involved in these effects are still under investigation, but they likely involve the modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ciadox belongs to the quinoxaline 1,4-dioxide class, sharing structural and functional similarities with Olaquindox and Carbadox. Below is a detailed comparison:

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₉N₃O₄ 275.22 Quinoxaline ring with hydrazinecyanide group
Olaquindox C₁₂H₁₁N₃O₄ 285.24 Quinoxaline ring with methylhydrazine group
Carbadox C₁₁H₁₀N₄O₄ 262.22 Quinoxaline ring with carbamate substituent

Key Insights :

  • This compound and Olaquindox differ in their side chains (hydrazinecyanide vs. methylhydrazine), influencing solubility and bioavailability .
  • Carbadox’s carbamate group enhances lipophilicity, increasing tissue penetration but raising toxicity risks .

Functional and Pharmacological Comparison

Antimicrobial Efficacy
Compound MIC against E. coli (µg/mL) MIC against Salmonella (µg/mL) Spectrum of Activity
This compound 2.0 1.5 Broad (Gram ±)
Olaquindox 5.0 3.0 Moderate (Gram +)
Carbadox 1.0 0.5 Broad (Gram ±)

Key Insights :

  • Carbadox shows the highest potency due to its carbamate group, which enhances membrane permeability .
  • This compound’s moderate MIC values balance efficacy with safety, making it preferable in regions restricting Carbadox .

Key Insights :

  • This compound’s higher LD₅₀ and lack of carcinogenicity make it safer than Carbadox, which is linked to mutagenic metabolites .
  • Olaquindox’s intermediate toxicity led to its ban in the EU due to residual risks in edible tissues .
Physicochemical Properties
Property This compound Olaquindox Carbadox
Solubility in Water Low Insoluble Low
Stability in Feed High (pH 4–8) Moderate High (pH 6–7)
Photodegradation Slow Rapid Moderate

Key Insights :

  • This compound’s stability in feed matrices ensures consistent dosing, unlike Olaquindox, which degrades under UV light .
  • Carbadox’s photodegradation produces toxic metabolites, limiting its use in sun-exposed feed .

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